4-(2-Methylbutoxy)phenyl 4-(nonyloxy)benzoate
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Overview
Description
4-(2-Methylbutoxy)phenyl 4-(nonyloxy)benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a benzoate ester group, which is linked to a phenyl ring substituted with a 2-methylbutoxy group and a nonyloxy group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutoxy)phenyl 4-(nonyloxy)benzoate typically involves the esterification of 4-(nonyloxy)benzoic acid with 4-(2-methylbutoxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound. The purification of the final product is typically achieved through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylbutoxy)phenyl 4-(nonyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted benzoates.
Scientific Research Applications
4-(2-Methylbutoxy)phenyl 4-(nonyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-Methylbutoxy)phenyl 4-(nonyloxy)benzoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The presence of the ester group allows for hydrolysis, releasing the active phenolic and benzoic acid derivatives, which can further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylbutoxy)phenyl 4-(octyloxy)benzoate
- 4-(2-Methylbutoxy)phenyl 4-(decyloxy)benzoate
Uniqueness
4-(2-Methylbutoxy)phenyl 4-(nonyloxy)benzoate is unique due to its specific combination of substituents, which imparts distinct physical and chemical properties. The presence of the nonyloxy group enhances its lipophilicity, making it suitable for applications in hydrophobic environments .
Properties
CAS No. |
74438-85-0 |
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Molecular Formula |
C27H38O4 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
[4-(2-methylbutoxy)phenyl] 4-nonoxybenzoate |
InChI |
InChI=1S/C27H38O4/c1-4-6-7-8-9-10-11-20-29-24-14-12-23(13-15-24)27(28)31-26-18-16-25(17-19-26)30-21-22(3)5-2/h12-19,22H,4-11,20-21H2,1-3H3 |
InChI Key |
OFUOZEAWSYZVTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC(C)CC |
Origin of Product |
United States |
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